molecular formula C9H13ClN4O B2370200 2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide CAS No. 2411242-53-8

2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide

Cat. No.: B2370200
CAS No.: 2411242-53-8
M. Wt: 228.68
InChI Key: YYLQTRUNJHSRMX-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide” is a compound that contains a 1,2,4-triazole ring. 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been used for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a 1,2,4-triazole ring, a cyclobutyl group, and a propanamide group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other 1,2,4-triazole derivatives. These reactions often involve the formation or breaking of bonds at the triazole ring .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide” is not mentioned in the search results, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Properties

IUPAC Name

2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-6(10)7(15)13-9(3-2-4-9)8-11-5-12-14-8/h5-6H,2-4H2,1H3,(H,13,15)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQTRUNJHSRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCC1)C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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